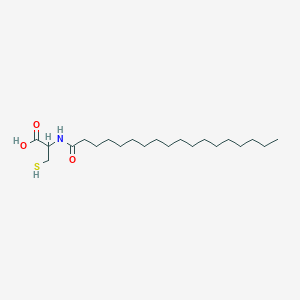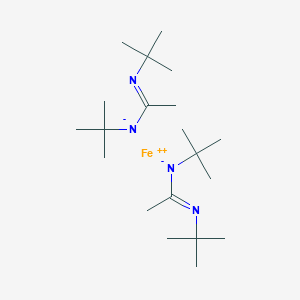
Bis(n,n'-di-tert-butylacetamidinato)iron(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(n,n’-di-tert-butylacetamidinato)iron(II) can be synthesized by reacting N,N’-di-tert-butylacetamidine with iron(II) chloride under an inert atmosphere . The reaction must be carefully controlled to avoid moisture interference and to maintain the desired temperature .
Industrial Production Methods: In industrial settings, the compound is typically produced using metal-organic chemical vapor deposition (MOCVD) techniques . This method ensures high purity and consistency, which is crucial for its applications in electronics and other high-tech industries .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(n,n’-di-tert-butylacetamidinato)iron(II) undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxygen or other oxidizing agents under controlled conditions.
Reduction: Reduction reactions typically involve hydrogen or other reducing agents.
Substitution: Substitution reactions often occur with ligands or other coordinating molecules.
Major Products: The major products formed from these reactions include iron oxides, iron carbides, and iron nitrides .
Applications De Recherche Scientifique
Chemistry: Bis(n,n’-di-tert-butylacetamidinato)iron(II) is used as a precursor for the deposition of iron-containing thin films via MOCVD . These films are essential in the fabrication of electronic devices and other high-tech applications .
Biology and Medicine: The compound’s unique properties make it a valuable tool in biological and medical research. It is used in the synthesis of various biomolecules and as a catalyst in biochemical reactions .
Industry: In industrial applications, bis(n,n’-di-tert-butylacetamidinato)iron(II) is used in the production of high-purity iron films and coatings . These materials are crucial in the manufacturing of semiconductors and other electronic components .
Mécanisme D'action
The mechanism by which bis(n,n’-di-tert-butylacetamidinato)iron(II) exerts its effects involves the coordination of the iron center with the amidinate ligands . This coordination stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved include the formation of iron-ligand complexes and the subsequent reactions with other molecules .
Comparaison Avec Des Composés Similaires
- Bis(n,n’-di-tert-butylacetamidinato)nickel(II)
- Bis(n,n’-di-tert-butylacetamidinato)manganese(II)
- Bis(n,n’-di-tert-butylacetamidinato)cobalt(II)
Uniqueness: Bis(n,n’-di-tert-butylacetamidinato)iron(II) is unique due to its high stability and specific reactivity with various reagents . Its ability to form stable iron-ligand complexes makes it particularly valuable in applications requiring high-purity iron films and coatings .
Propriétés
Formule moléculaire |
C20H42FeN4 |
|---|---|
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+) |
InChI |
InChI=1S/2C10H21N2.Fe/c2*1-8(11-9(2,3)4)12-10(5,6)7;/h2*1-7H3;/q2*-1;+2 |
Clé InChI |
MIOUQVABQSKCOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC(C)(C)C)[N-]C(C)(C)C.CC(=NC(C)(C)C)[N-]C(C)(C)C.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]pentanoic acid](/img/structure/B12323937.png)

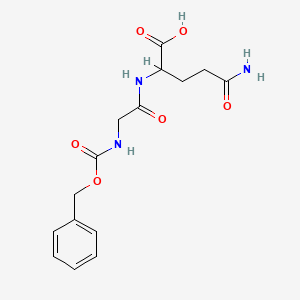
![1,1,1,2,3,3-hexafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3,3-hexafluoropropan-2-yloxy)propan-2-yl]oxypropan-2-ol](/img/structure/B12323962.png)
![Sodium;[[[5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12323968.png)
![[13-[3,5-Dihydroxy-4-(3-phenylpropanoyl)phenoxy]-3,4,5,12,21,22,23-heptahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12323981.png)
![methyl 4-(3-acetyloxy-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12323982.png)
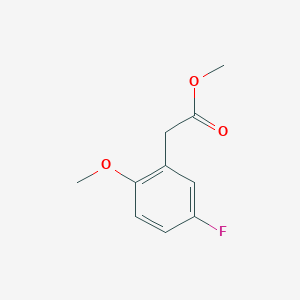

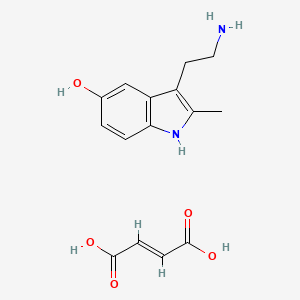
![6-methoxy-2,2-dimethyl-4-(trityloxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12324000.png)
![1(2H)-Phthalazinone, 4-[[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]oxy]-5(or 8)-amino-(9CI)](/img/structure/B12324012.png)
![Methyl 6-hydroxy-3,4,5-tris[(2-methylpropanoyl)oxy]oxane-2-carboxylate](/img/structure/B12324021.png)
